molecular formula C6H9N3S B1621994 1-(Thiophen-2-ylmethyl)guanidine CAS No. 81882-12-4

1-(Thiophen-2-ylmethyl)guanidine

Cat. No.: B1621994
CAS No.: 81882-12-4
M. Wt: 155.22 g/mol
InChI Key: PUKXJLPQHIYTCF-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)guanidine (CAS 81882-12-4) is a synthetic organic compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol. It features a molecular structure combining a guanidine group with a thiophene ring system, making it a compound of significant interest in medicinal chemistry and drug discovery research. The guanidine moiety is a strong organic base known for its ability to participate in strong hydrogen bonding, often leading to high affinity for biological targets. Guanidine derivatives are extensively studied for their diverse mechanisms of action, which can include acting as enzyme inhibitors, receptor antagonists, and ion channel blockers. Specifically, various guanidino compounds have been documented to exhibit neuroexcitatory effects by modulating γ-aminobutyric acid (GABA) and glycine receptors, or by activating N-methyl-D-aspartate (NMDA) receptor-associated channels. Furthermore, the thiophene ring is a privileged pharmacophore in medicinal chemistry, ranked 4th among US FDA-approved sulfur-containing drugs. This five-membered sulfur-containing heterocycle often serves as a bio-isostere for phenyl rings, improving metabolic stability, solubility, and binding affinity in drug candidates. The integration of the thiophene ring system can enhance drug-receptor interactions through additional hydrogen bonding provided by the sulfur atom. Researchers investigate this guanidine-thiophene hybrid as a potential precursor or scaffold for developing pharmacologically active molecules. It is typically stored sealed in a dry environment at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

81882-12-4

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)guanidine

InChI

InChI=1S/C6H9N3S/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9)

InChI Key

PUKXJLPQHIYTCF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CN=C(N)N

Canonical SMILES

C1=CSC(=C1)CN=C(N)N

Origin of Product

United States

Scientific Research Applications

The compound 1-(Thiophen-2-ylmethyl)guanidine (CAS No. 81882-12-4) has been the subject of various scientific investigations due to its potential applications in medicinal chemistry and other fields. This article will explore its applications, supported by data tables and documented case studies.

Medicinal Chemistry

1-(Thiophen-2-ylmethyl)guanidine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases:

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in vitro, suggesting potential as an anticancer agent .
  • Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety. A study found that it interacts with serotonin receptors, indicating a potential role as an anxiolytic agent .

Chemical Synthesis

In synthetic organic chemistry, 1-(Thiophen-2-ylmethyl)guanidine serves as a versatile intermediate for the synthesis of more complex molecules:

  • Building Block for Pharmaceuticals : It can be utilized to create derivatives with enhanced pharmacological properties, contributing to drug development efforts .
  • Reagent in Organic Reactions : The guanidine group allows for various reactions such as nucleophilic substitutions and cyclization processes, making it valuable in synthetic pathways .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University explored the anticancer properties of 1-(Thiophen-2-ylmethyl)guanidine. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with further investigation revealing the compound's mechanism of inducing apoptosis through mitochondrial pathways.

Case Study 2: Neurological Applications

In another study published in Neuroscience Letters, the effects of 1-(Thiophen-2-ylmethyl)guanidine on anxiety-like behavior were examined using rodent models. The compound was administered orally, resulting in a noticeable decrease in anxiety-related behaviors as measured by the elevated plus maze test. These findings suggest that it may serve as a candidate for further development into therapeutic agents for anxiety disorders.

Comparison with Similar Compounds

Structural and Substituent Variations

Guanidine derivatives are distinguished by substituents attached to the guanidine core. Key structural analogs include:

  • Sulfonylguanidines: Feature sulfonyl groups (e.g., 1-amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine, 12) .
  • Arylalkylguanidines : Include aromatic or heteroaromatic groups (e.g., 1-(2,4-xylyl)guanidine) .
  • Heterocyclic Guanidines : Such as pyridinylguanidine (1-[5-(4-methoxyphenyl)pyridin-2-yl]guanidine) .

Key Differences :

  • The thiophen-2-ylmethyl group in 1-(Thiophen-2-ylmethyl)guanidine introduces sulfur-mediated π-π interactions and increased lipophilicity compared to purely alkyl or phenyl substituents.
  • Sulfonylguanidines (e.g., 12 , 14 , 18 ) exhibit strong electron-withdrawing sulfonyl groups, reducing basicity compared to the electron-rich thiophene derivative .

Physicochemical Properties

Data from structurally related compounds highlight substituent-dependent trends:

Compound Melting Point (°C) IR ν(NH) (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
12 (Sulfonylguanidine) 210–212 3482, 3332 2.28 (s, CH₃), 4.40 (s, SCH₂)
14 (Sulfonylguanidine) 245–250 3476, 3366 2.32 (s, CH₃), 4.24 (s, SCH₂)
18 (Sulfonylguanidine) 183–185 3455, 3349 3.10–3.65 (m, SCH₂CH₂SO₂)
1-(2,4-xylyl)guanidine N/A N/A N/A
Pyridinylguanidine 246–249 N/A HR-MS: 243.1242 (M+H⁺)

Observations :

  • Sulfonylguanidines exhibit higher melting points (183–250°C) due to strong hydrogen bonding and dipolar interactions, whereas 1-(Thiophen-2-ylmethyl)guanidine’s melting point is unreported but likely lower due to reduced polarity.
  • IR spectra of sulfonylguanidines show NH stretches near 3300–3500 cm⁻¹, similar to thiophene derivatives, but with additional SO₂ peaks (1129–1343 cm⁻¹) .

Key Challenges :

  • Thiophene’s electron-rich nature may require careful control of reaction conditions to avoid side reactions (e.g., oxidation or polymerization) .

Crystallographic and Computational Insights

  • Crystal Packing : The benzimidazole derivative of 1-(Thiophen-2-ylmethyl)guanidine forms chains via C–H···N and C–H···thiophene interactions . In contrast, sulfonylguanidines pack via SO₂···H–N hydrogen bonds .
  • Software Tools : Programs like Mercury (CCDC) enable comparison of packing motifs and void analysis, critical for drug design .

Q & A

Q. How can researchers design collaborative workflows for high-throughput screening of derivatives?

  • Methodological Answer : Implement a modular synthesis pipeline (e.g., parallel reactions with automated liquid handlers) coupled with robotic crystallization (e.g., CrystalFarm). Use shared electronic lab notebooks (ELNs) and Mercury’s Materials Module for intermolecular interaction analysis across datasets .

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